NCGC00092410

説明

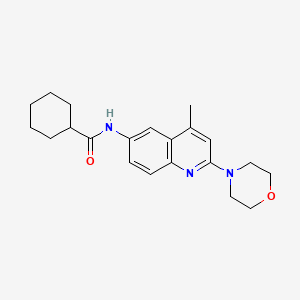

Structure

3D Structure

特性

IUPAC Name |

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVNPOBNVRBOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路および反応条件: ML008 は、ポリプロピレン樹脂とポリテトラフルオロエチレンを組み合わせることにより合成されます。 このプロセスには、次の手順が含まれます。

乾燥温度: 80°C

乾燥時間: 4 時間

溶融温度: 225 - 250°C

フロントゾーン 3 温度: 240 - 250°C

ミドルゾーン 2 温度: 215 - 225°C

リアゾーン 1 温度: 195 - 205°C

金型温度: 30 - 50°C

背圧: 0.2 - 0.3 MPa

スクリュー速度: 30 - 60 rpm.

工業生産方法: ML008 の工業生産には、射出成形技術が使用されます。 この方法は、ポリプロピレンマトリックス内でのポリテトラフルオロエチレンの均一な分布を保証し、耐摩耗性と潤滑特性が向上した化合物となります .

化学反応の分析

ML008 は、その安定した性質により、化学的変化よりも物理的変化を主に起こします。さまざまな機械的および熱的プロセスに適用できます。

酸化: ML008 は、ポリテトラフルオロエチレンの存在により、酸化に耐性があります。

還元: この化合物は、通常、還元反応を起こしません。

4. 科学研究アプリケーション

ML008 は、科学研究および産業において、幅広い用途があります。

化学: さまざまな化学プロセスにおいて、耐摩耗性材料として使用されています。

生物学: 低摩擦と高耐久性を必要とする実験室機器に使用されています。

医学: 劣化することなく繰り返し使用できる必要がある医療機器で使用されています。

産業: 建物の部品、商業用家電製品、電気製品、携帯電話、コンピューター、タブレット、パーソナルアクセサリー、スポーツ/レジャー用品の製造に適用されています.

科学的研究の応用

ML008 has a wide range of applications in scientific research and industry:

Chemistry: Used as a wear-resistant material in various chemical processes.

Biology: Employed in laboratory equipment that requires low friction and high durability.

Medicine: Utilized in medical devices that need to withstand repeated use without degradation.

作用機序

ML008 の作用機序は、主に物理的です。 ポリプロピレンマトリックス内のポリテトラフルオロエチレンは、内部潤滑を提供し、摩擦と摩耗を軽減します。 これは、ML008 を、高い耐久性と低メンテナンスを必要とする用途に最適な材料にします .

6. 類似の化合物との比較

ML008 は、ポリプロピレンとポリテトラフルオロエチレンの組み合わせにより、耐摩耗性と内部潤滑の両方を提供するため、独特です。 類似の化合物には、次のようなものがあります。

LNP LUBRICOMP 化合物 ML009: 組成は似ていますが、ポリテトラフルオロエチレンの割合が異なる場合があります。

LNP LUBRICOMP 化合物 ML010: 機械的特性と用途が異なる別のバリアント.

ML008 は、その特性の特定のバランスにより、幅広い用途に適しています。

類似化合物との比較

Table 1: Key Structural Features of Selected Carboxamide Derivatives

Key Observations :

Aromatic vs.

Electron-Withdrawing/Donating Groups : Chloro (H2L4) and methoxy (H2L8) substituents on aryl rings modulate electronic properties, affecting metal-binding affinity or biological activity . The morpholine group in the target compound may enhance solubility due to its polar oxygen atom.

Insights :

- Thiourea-linked derivatives (e.g., H2L4) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, achieving high yields (85–90%) .

- Alkyl-substituted analogs (e.g., N-(Heptan-4-yl)) employ copper-catalyzed cross-coupling, yielding ~65% . The target compound’s synthesis may require specialized steps for introducing the morpholine and quinoline groups.

Table 3: Spectroscopic and Functional Data

Analysis :

- Thiourea Derivatives: Strong IR bands at ~3250 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=O) confirm amide/thioamide linkages. These compounds exhibit metal-binding capabilities via S and N donors .

- Alkyl Derivatives : Aliphatic chains result in distinct NMR signals (e.g., δ 0.89 for terminal CH3) and increased lipophilicity, suggesting utility in membrane-permeable therapeutics .

- Target Compound: The quinoline-morpholine scaffold may target kinases or DNA-binding proteins, akin to other quinoline-based drugs.

生物活性

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, also known as NCGC00092410 or ML008, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Gaucher disease. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide exhibits a range of biological activities, primarily functioning as a selective inhibitor of glucocerebrosidase (GC). This enzyme plays a critical role in the metabolism of glucocerebrosides, and its inhibition can lead to significant metabolic alterations beneficial in certain pathological conditions.

Key Biological Activities

- Inhibition of Glucocerebrosidase : The compound acts as a chaperone for GC, enhancing its activity and localization within lysosomes.

- Anti-inflammatory Properties : Preliminary studies suggest that ML008 may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

- Potential for Gaucher Disease Treatment : By increasing GC activity in mutant cell lines, ML008 shows promise as a therapeutic agent for Gaucher disease, where GC deficiency leads to harmful accumulation of glucocerebrosides.

The mechanism by which this compound operates involves the stabilization and enhancement of glucocerebrosidase activity. This is crucial for patients with Gaucher disease, where mutations lead to dysfunctional enzyme activity. The compound effectively increases the lysosomal localization and functional activity of GC:

- Binding Affinity : ML008 binds to GC, stabilizing its conformation.

- Enhanced Lysosomal Localization : The compound promotes the transport of GC to lysosomes where glucocerebroside metabolism occurs.

- Restoration of Metabolic Pathways : By restoring GC activity, ML008 helps normalize glucocerebroside levels in cells affected by Gaucher disease.

Pharmacokinetics

Pharmacokinetic studies indicate that N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has favorable properties for intracellular action:

- Absorption : The compound is well absorbed when administered.

- Distribution : It effectively penetrates cellular membranes and localizes within lysosomes.

- Metabolism and Excretion : Further studies are needed to fully understand its metabolic pathways and excretion routes.

Case Studies and Research Findings

Several research studies have investigated the efficacy of this compound in preclinical models:

Study 1: Efficacy in Gaucher Disease Models

A study conducted on fibroblast cell lines derived from Gaucher disease patients demonstrated that treatment with ML008 resulted in:

- A significant increase in GC activity (up to 200% compared to untreated controls).

- Reduction in glucocerebroside accumulation by approximately 50%.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that ML008 could reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications beyond metabolic disorders.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Fibroblast Cell Lines | Increased GC activity by 200%, reduced glucocerebroside accumulation by 50% |

| Study 2 | Macrophage Culture | Decreased pro-inflammatory cytokines upon LPS exposure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of quinoline derivatives with cyclohexanecarboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF solvent, 0–5°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound's initial biological activity?

- Methodological Answer : Begin with in vitro assays to evaluate:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH cofactor depletion as a readout .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed via Scatchard plots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

- Methodological Answer :

- Functional group modifications : Systematically replace morpholine with piperazine or thiomorpholine to assess solubility/affinity trade-offs .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to analyze stability .

- Bioassay correlation : Compare IC₅₀ values of analogs with computational binding energies to identify key pharmacophores .

Q. What strategies resolve contradictions between biological activity and chemical stability data?

- Methodological Answer :

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

- Biological retesting : Compare fresh vs. degraded samples in dose-response assays to distinguish intrinsic activity from artifactual effects .

- Statistical reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. How can mechanistic studies elucidate the compound's mode of action?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Structural biology : Co-crystallize the compound with its target protein (e.g., crystallography at 1.8 Å resolution) to visualize binding interactions .

- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .

Q. What experimental design considerations ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Controls : Include vehicle-only, positive controls (e.g., cisplatin for cytotoxicity), and batch-matched reagents .

- Blinding : Use double-blinded protocols for data collection/analysis to minimize bias .

- Power analysis : Calculate sample size (e.g., using G*Power) to achieve 80% statistical power with α=0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。